molecular formula C11H12N2O B14594206 4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate CAS No. 61063-57-8

4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate

Cat. No.: B14594206
CAS No.: 61063-57-8
M. Wt: 188.23 g/mol
InChI Key: ZQEWCYVATDDAJU-UHFFFAOYSA-N
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Description

4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate is a compound that belongs to the class of tropylium salts. Tropylium salts are known for their high reactivity and are used in various organic synthesis processes. This compound is particularly interesting due to its unique structure, which includes a cyclohepta-2,4,6-trien-1-yl group, making it a non-benzenoid aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate typically involves the reaction of cyclohepta-1,3,5-triene with phosphorus pentachloride, followed by treatment with perchloric or tetrafluoroboric acid . This process results in the formation of stable high-melting compounds such as tropylium perchlorate and tropylium tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of phosphorus pentachloride and strong acids like perchloric or tetrafluoroboric acid would be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions . The conditions for these reactions vary, but they often involve elevated temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Properties

CAS No.

61063-57-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-cyclohepta-2,4,6-trien-1-yl-1-diazobutan-2-one

InChI

InChI=1S/C11H12N2O/c12-13-9-11(14)8-7-10-5-3-1-2-4-6-10/h1-6,9-10H,7-8H2

InChI Key

ZQEWCYVATDDAJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(C=C1)CCC(=O)C=[N+]=[N-]

Origin of Product

United States

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